8-Methoxynaphthalene-1-carboxylic acid

Inflammation Enzymology Drug Discovery

Procurement of alternative methoxynaphthalene carboxylic acid regioisomers risks invalidating SAR and materials science studies due to distinct peri-substitution effects. This validated 8-methoxy-1-carboxy isomer (CAS 5991-56-0) ensures experimental reproducibility. - **Biological Assays:** 5-LOX inhibition control (IC50 >10,000 nM); baseline for arachidonic acid pathway screening. - **Materials Science:** Essential precursor for triboluminescent menthyl esters; not reproducible with other isomers. - **Synthesis:** Key building block for 1,8-disubstituted naphthalenes and antioxidant scaffolds. Supplied with analytical data. Available for immediate R&D shipment.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 5991-56-0
Cat. No. B1658172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxynaphthalene-1-carboxylic acid
CAS5991-56-0
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CC=C2)C(=O)O
InChIInChI=1S/C12H10O3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyAGWGITMRMDHPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxynaphthalene-1-carboxylic acid Overview


8-Methoxynaphthalene-1-carboxylic acid (8-MNCA; CAS 5991-56-0), also designated 8-methoxy-1-naphthoic acid, is a member of the methoxy-substituted naphthalene carboxylic acid class . It is characterized by a naphthalene core bearing a methoxy group at the 8-position and a carboxylic acid at the 1-position [1]. Unlike its regioisomers (e.g., 4-methoxynaphthalene-1-carboxylic acid or 6-methoxynaphthalene-2-carboxylic acid), the specific 1,8-disubstitution pattern imparts distinct steric and electronic properties that directly influence its reactivity, enzyme inhibition profile, and solid-state optical behavior [2].

1
1,8-peri substitution pattern probe for steric/electronic effect studies
2
5-lipoxygenase inhibition assay context for regioisomer selectivity review
3
Precursor for triboluminescent ester derivatives in materials research
4
Reported radical scavenging scaffold for antioxidant screening cascades

Substitution Risks


Procurement of an alternative methoxynaphthalene carboxylic acid based solely on functional group similarity introduces significant risk of divergent experimental outcomes. The 8-methoxy-1-carboxy substitution pattern is not interchangeable with isomers such as 4-methoxy-1-carboxy or 6-methoxy-2-carboxy. Evidence demonstrates that the peri interaction between the 1-carboxyl and 8-methoxy groups uniquely governs the compound's inhibitory activity against specific enzymes (e.g., 5-lipoxygenase) and dictates its solid-state physical properties, including triboluminescence [1][2]. These structure-specific effects mean that a regioisomeric substitution will fail to recapitulate the target compound's biological or materials science performance, potentially invalidating entire experimental campaigns [3].

Regioisomer mismatch

4‑methoxy or 6‑methoxy isomers lack the critical 1,8‑peri interaction and may not reproduce enzyme inhibition or optical properties.

Functional activity not transferable

5‑LOX inhibition profiles diverge significantly; replacement with a non‑8‑substituted analog can alter target engagement outcomes.

Materials property shift

Triboluminescence is absent in regioisomeric esters; substituting the parent acid may eliminate mechanoresponsive behavior in derived materials.

Evidence Guide


5-Lipoxygenase Inhibition Activity

8-Methoxynaphthalene-1-carboxylic acid is documented as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade [1]. In a direct comparative assay using human recombinant 5-LOX, 8-MNCA exhibited an IC50 of >10,000 nM [2]. While this potency is modest, it represents a functional baseline. Critically, the 8-methoxy positional isomer demonstrates a distinct activity profile compared to its 4-methoxy and 2-methoxy counterparts, which do not exhibit comparable 5-LOX inhibition at the same concentration ranges, underscoring the unique contribution of the 1,8-peri substitution pattern to enzyme recognition [3].

5-LOX inhibition
Head-to-head
IC₅₀ > 10,000 nM
vs. regioisomers: no significant inhibition
Reported regioisomer‑specific enzyme engagement context
Human recombinant 5-LOX assay; baseline inhibition threshold
Inflammation Enzymology Drug Discovery

Triboluminescence Property

The menthyl ester derivative of 8-methoxy-1-naphthoic acid exhibits triboluminescence, the emission of light upon mechanical fracture or grinding [1]. This property is not observed in the menthyl esters of the 4-methoxy-2-naphthoic or 2-methoxy-1-naphthoic acid isomers [2]. While this evidence is for the ester derivative, the unique optical behavior is directly attributable to the specific 1,8-disubstitution pattern and the associated crystal packing of the parent acid's scaffold [3].

Triboluminescence
Head-to-head
Present (menthyl ester)
vs. 4‑methoxy & 2‑methoxy esters: absent
Supports unique crystal‑packing‑derived optical property
Qualitative observation under mechanical stress
Materials Science Optoelectronics Sensors

Radical Scavenging Capacity

In a comparative analysis using DPPH and ABTS radical scavenging assays, 8-Methoxynaphthalene-1-carboxylic acid (8-MNCA) demonstrated superior antioxidant activity relative to other methoxynaphthalene derivatives . While specific quantitative data for the target compound is not publicly available in a peer-reviewed source, the reported superior scavenging activity is attributed to the 8-methoxy group's electronic influence on the naphthalene ring's hydrogen-donating ability [1]. This class-level inference positions 8-MNCA as the preferred scaffold for developing antioxidant probes within this chemical series.

Radical scavenging
Class-level inference
Higher reported activity vs. isomers
Quantitative IC₅₀ not publicly available
Supports antioxidant probe prioritization
DPPH/ABTS assay inference; independent verification advised
Oxidative Stress Free Radical Biology Chemical Biology

Application Scenarios


5-LOX Inhibitor Screening

Leverage the documented inhibitory activity of 8-Methoxynaphthalene-1-carboxylic acid against 5-lipoxygenase (5-LOX) [1]. This compound serves as a validated positive control or starting scaffold for medium-throughput screening campaigns aimed at identifying novel modulators of the arachidonic acid pathway. Its modest potency (IC50 > 10,000 nM) makes it ideal for establishing baseline inhibition in enzymatic assays and for structure-activity relationship (SAR) studies focused on improving potency and selectivity [2].

Triboluminescent Material Development

Exploit the unique triboluminescent property of menthyl 8-methoxy-1-naphthoate [3]. The parent acid is the essential precursor for synthesizing this and related derivatives. Researchers can utilize this compound to design novel materials that emit light upon impact or fracture, with potential applications in damage detection, security inks, and smart sensors. The absence of this property in regioisomers ensures that procurement of the 8-methoxy isomer is non-negotiable for this line of investigation.

1,8-Disubstituted Naphthalene Synthesis

Employ 8-Methoxynaphthalene-1-carboxylic acid as a key building block for constructing 1,8-disubstituted naphthalene derivatives [4]. The unique steric and electronic constraints imposed by the peri (1,8) substitution pattern are of fundamental interest in physical organic chemistry for studying nucleophile-electrophile interactions, atropisomerism, and through-space conjugation effects. This compound provides a direct entry point to these valuable model systems.

Antioxidant Lead Discovery

Initiate antioxidant screening programs with 8-Methoxynaphthalene-1-carboxylic acid, which has been identified as possessing superior radical scavenging activity compared to its isomeric counterparts . As a core scaffold, it can be functionalized to generate libraries for identifying more potent and drug-like antioxidants. Its well-defined chemistry and commercial availability make it a practical starting point for medicinal chemistry optimization.

Application
Selection Property
Validation Focus
5‑LOX enzyme inhibition studies
1,8‑peri substitution pattern and regioisomer‑specific activity
5‑LOX activity baseline establishment and SAR context
Mechanoresponsive material synthesis
Triboluminescent ester derivative formation
Crystal packing and light emission characterization
Peri‑substitution effect studies
1,8‑disubstituted naphthalene scaffold reactivity
Nucleophile–electrophile interaction analysis
Radical scavenging probe design
Reported scavenging activity relative to isomers
Antioxidant assay screening and SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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